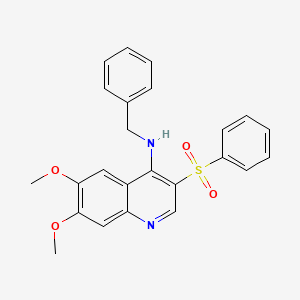

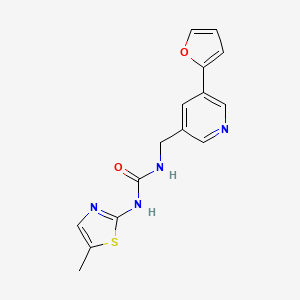

![molecular formula C19H24N6O3 B2625526 N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-16-6](/img/structure/B2625526.png)

N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It belongs to the class of triazine derivatives . Triazines are six-membered heterocyclic compounds containing three nitrogen atoms, which replace the carbon-hydrogen unit in the benzene ring . They are known to play important roles possessing various activities in medicinal and agricultural fields .

Synthesis Analysis

The synthesis of similar triazine derivatives involves various reactions. For instance, the electrophilic azo-coupling reaction of acetamide with aromatic diazonium salts affords the corresponding hydrazone derivatives. The Michael addition cyclization of hydrazone in pyridine gives pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivatives .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Theoretical studies such as molecular docking can also provide insights into the binding affinity of these compounds with various proteins .Chemical Reactions Analysis

Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The subsequent retro Diels–Alder reaction gives a stable intermediate accompanied by the elimination of N2, and the final product is provided after elimination of NH3 .Scientific Research Applications

Chemical Modification and Reactivity

- The chemical reactivity of similar compounds has been explored, including modifications and reactions with different agents. For instance, Collins, Hughes, and Johnson (2000) examined the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a related compound, revealing various reactions and product formations, which can provide insights into the chemical behavior of the compound (Collins, Hughes, & Johnson, 2000).

Novel Tricyclic Compounds and Heterocyclic Systems

- Clark, Varvounis, and Bakavoli (1986) investigated novel heterocyclic systems, including derivatives of imidazo[1,2-c]pyrimidine, which are structurally related to the compound of interest. This research provides an understanding of the synthesis and properties of novel tricyclic compounds (Clark, Varvounis, & Bakavoli, 1986).

Synthesis and Characterization of Derivatives

- Research by Zaki, Radwan, and El-Dean (2017) on the synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives can provide insights into the synthesis methods and characteristics of related compounds (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antitumor Activities

- Studies on compounds with structural similarities have shown potential antimicrobial and antitumor activities. For instance, research by Abu‐Hashem, Al-Hussain, and Zaki (2020) on novel benzodifuranyl and triazine derivatives demonstrated these biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Applications in Medicinal Chemistry

- The synthesis and applications of similar compounds in medicinal chemistry have been explored. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antibacterial and antifungal activities, which can provide insights into the potential medicinal applications of the compound (Desai, Dodiya, & Shihora, 2011).

Future Directions

The future directions in the research of such compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Theoretical and experimental studies can be conducted to understand their mechanism of action and to optimize their properties for specific applications . Further studies could also focus on the development of more efficient synthesis methods .

properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O3/c26-17(20-7-4-8-23-11-13-28-14-12-23)16-18(27)25-10-9-24(19(25)22-21-16)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOJNTYBXQIFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

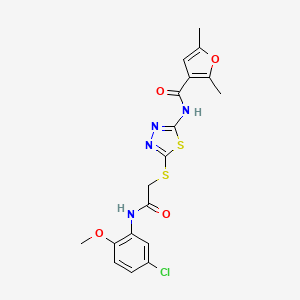

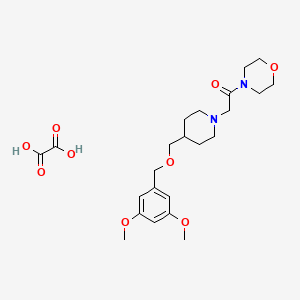

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)

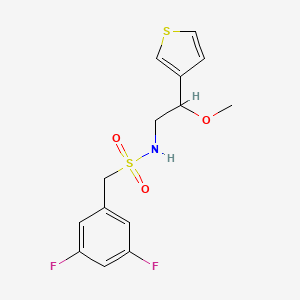

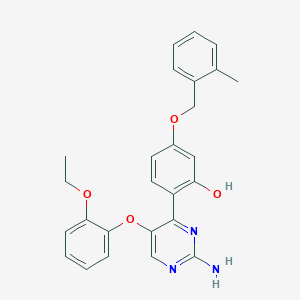

![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)

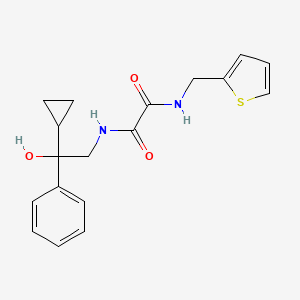

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)

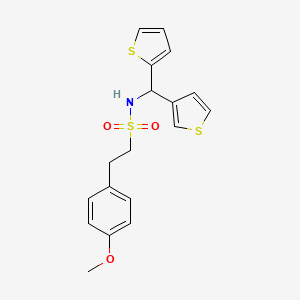

![2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2625458.png)

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)